molecular formula C18H14N2O2S B2981277 3-Phenacylsulfanyl-1-phenylpyrazin-2-one CAS No. 895123-22-5

3-Phenacylsulfanyl-1-phenylpyrazin-2-one

Cat. No. B2981277
CAS RN: 895123-22-5
M. Wt: 322.38
InChI Key: JIICOSDBWCVJCX-UHFFFAOYSA-N
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Description

3-Phenacylsulfanyl-1-phenylpyrazin-2-one, also known as PSP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSP is a pyrazinone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is not fully understood. However, studies have shown that 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces apoptosis in cancer cells by activating the caspase cascade. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit various biochemical and physiological effects. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been found to exhibit antioxidant activity and to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its high yield synthesis method, which makes it easily accessible for researchers. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is also stable under various conditions, making it a suitable compound for long-term storage. However, one of the limitations of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

For the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one include the development of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one-based anticancer drugs, the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's potential applications in the field of neurodegenerative diseases, and the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's mechanism of action.

Synthesis Methods

3-Phenacylsulfanyl-1-phenylpyrazin-2-one can be synthesized using different methods. One of the most common methods is the reaction of 3-chloro-1-phenylpyrazin-2-one with phenacylthiol in the presence of a base such as potassium carbonate. The reaction yields 3-Phenacylsulfanyl-1-phenylpyrazin-2-one as a yellow crystalline solid with a high yield.

Scientific Research Applications

3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is in the field of cancer research. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been studied for its potential applications in the field of neuroscience. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-phenacylsulfanyl-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16(14-7-3-1-4-8-14)13-23-17-18(22)20(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIICOSDBWCVJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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